(3-Methylpyridin-4-yl)boronic acid
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Overview
Description
(3-Methylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position of the pyridine ring, and a methyl group is attached to the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (3-Methylpyridin-4-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Boronic acids in general are known for their stability and ease of handling . They are also known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, particularly in the creation of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Methylpyridin-4-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of automated systems and advanced technologies, such as acoustic dispensing, allows for the rapid synthesis of large libraries of boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: (3-Methylpyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, organohalides, bases (e.g., potassium acetate).
Conditions: Mild reaction conditions, often performed at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3-Methylpyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a reversible covalent inhibitor in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
- 4-Methylpyridine-3-boronic acid
- (2-Methylpyridin-4-yl)boronic acid
- 4-Pyridinylboronic acid
Comparison: (3-Methylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of functional group compatibility and reaction conditions .
Properties
IUPAC Name |
(3-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERCJHSQPNSJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660504 |
Source
|
Record name | (3-Methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894808-72-1 |
Source
|
Record name | (3-Methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Picoline-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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